molecular formula C10H12N4 B2408733 methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine CAS No. 1491284-82-2

methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine

Cat. No. B2408733
CAS RN: 1491284-82-2
M. Wt: 188.234
InChI Key: CFLFUDDQGYKDDV-UHFFFAOYSA-N
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Description

“Methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine” is a compound that contains a 1,2,4-triazole ring, which is a type of five-membered nitrogen heterocycle . Triazoles and their derivatives have been the focus of significant and continuous interest in the field of chemistry due to their importance as structural fragments in biologically active compounds . They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, involves a 1,2,4-triazole ring substituted by a phenyl group . The exact molecular weight, chemical formula, and other specific structural details for “this compound” were not found in the retrieved papers.

Scientific Research Applications

Crystal Structure and Polymer Formation

  • The compound 3,5-bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, a related triazole, forms two-dimensional networks via hydrogen bonds, revealing insights into molecular conformation and potential for forming polymeric structures (Li, Liu, Ma, & Dong, 2012).

Antimicrobial Properties

  • Compounds with a similar structure to methyl[phenyl(4H-1,2,4-triazol-3-yl)methyl]amine, like 4-(substituted phenyl)-5-[(quinolin-8-yloxy) methyl]-4H-1,2,4-triazole-3-thiol, have shown significant antibacterial activity, suggesting potential antimicrobial applications (Sharma, Hussain, & Amir, 2008).

Chemical Synthesis and Characterisation

  • The synthesis of various triazole derivatives, including those structurally related to this compound, has been a subject of extensive research, contributing to our understanding of their chemical properties and potential applications (Almeida, Maia, Souza, & Pacheco, 2022).

Antifungal Activity

  • N-(1,2,4-triazole-4-yl)-N′-(fluorine-containing-phenyl)carbamimidothioates, related to this compound, have demonstrated antifungal activities, suggesting their potential use in antifungal applications (Cui, Li, Song, & Qian, 2002).

Use in Organic Light-Emitting Diodes (OLEDs)

Application in Bioimaging

Mechanism of Action

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with their targets through hydrogen bonding due to the presence of nitrogen atoms in the triazole ring . This interaction can lead to changes in the target protein’s function, affecting cellular processes.

Biochemical Pathways

Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , suggesting they may interfere with biochemical pathways essential for microbial growth and survival.

Pharmacokinetics

The pharmacokinetic properties of related 1,2,4-triazole compounds suggest that they may have good absorption and distribution profiles .

Result of Action

Related 1,2,4-triazole compounds have been reported to exhibit antimicrobial activities , indicating that they may inhibit the growth of certain microorganisms.

properties

IUPAC Name

N-methyl-1-phenyl-1-(1H-1,2,4-triazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-11-9(10-12-7-13-14-10)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLFUDDQGYKDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=CC=C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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